N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
This compound is a benzothiadiazole derivative characterized by a 1,3-benzothiadiazole core substituted with a cyclopropyl group and an ethyl-linked acetamide moiety bearing a 2,5-dioxopyrrolidin-1-yl group. Its molecular formula is C₁₆H₁₉N₃O₅S (estimated based on structural analysis), with a molecular weight of approximately 381.41 g/mol .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c22-15(11-19-16(23)7-8-17(19)24)18-9-10-20-13-3-1-2-4-14(13)21(12-5-6-12)27(20,25)26/h1-4,12H,5-11H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMLTFYWOODIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)CN4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₆H₁₈N₄O₃S
- Molecular Weight : 350.41 g/mol
- IUPAC Name : N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
The unique combination of functional groups within this compound suggests a diverse range of possible interactions with biological systems.
Preliminary studies indicate that the compound may function as an enzyme inhibitor or receptor antagonist , particularly targeting pathways involved in inflammation and cancer progression. The presence of the benzothiadiazole moiety is significant; compounds with similar structures have been associated with various pharmacological effects including:
- Anti-inflammatory activity
- Anticancer properties
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of similar benzothiadiazole derivatives, it was found that compounds with structural similarities to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of benzothiadiazole derivatives highlighted their ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide may similarly modulate inflammatory responses.
Scientific Research Applications
Antiviral Activity
Preliminary studies suggest that this compound may inhibit viral replication, particularly against SARS-CoV-2. The mechanism involves interference with viral entry or replication processes. Research indicates that similar compounds have shown efficacy in blocking viral pathways, making them potential candidates for therapeutic development against viral infections .
Antitumor Properties
Compounds with benzothiadiazole derivatives have demonstrated cytotoxic effects on various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and activation of apoptotic markers. This suggests potential applications in cancer therapy.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways, providing therapeutic potential in treating inflammatory diseases. The ability to influence cytokine release and immune response highlights its relevance in the development of anti-inflammatory drugs .
Antimicrobial Assays
A study evaluated the antimicrobial efficacy of related benzothiadiazole compounds against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Cytotoxicity Tests
In vitro studies demonstrated that related compounds exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The mechanisms involved were attributed to the activation of apoptotic pathways and disruption of cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and analogous benzothiadiazole or heterocyclic derivatives.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Heterocycle Differences: The target compound’s 1,3-benzothiadiazole core differs from pyridazinone () and benzo[d]thiazole () derivatives. Benzothiadiazole’s electron-withdrawing nature may enhance π-π stacking in protein binding compared to electron-rich systems like thiazole .
Substituent Impact: The 2,5-dioxopyrrolidin-1-yl group in the target compound distinguishes it from simpler acetamides (). Cyclopropyl groups (target compound, ) confer metabolic stability by resisting oxidative degradation, a feature absent in allyl- or propargyl-substituted analogs () .
Biological Activity Trends: Benzothiadiazole derivatives are associated with antiviral and anti-inflammatory activities, while pyridazinones () and thiazolo-pyrimidinones are linked to kinase inhibition .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation (for benzothiadiazole) and amide coupling (for pyrrolidinedione), similar to methods for pyridazinones (’s hydrazine cyclocondensation, 65–75% yield) . However, the dioxopyrrolidine group may require additional protection-deprotection steps, reducing overall yield compared to simpler analogs .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Methodological Answer:
Synthesis optimization should employ statistical design of experiments (DoE) to systematically evaluate critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify interactions between variables, while response surface methodology (RSM) refines optimal conditions . Industrial-scale production may integrate continuous flow reactors to enhance reproducibility and reduce side reactions . Purification should prioritize chromatographic techniques (e.g., preparative HPLC) paired with crystallization studies to maximize purity.
Basic: How can researchers validate target interactions for this compound in biological systems?
Methodological Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (e.g., Kd, ΔH, ΔS) with proposed biological targets. For in vitro validation, design dose-response assays (e.g., IC50 determination) in cell lines expressing the target receptor. Confounders like off-target effects can be minimized using knockout models or competitive binding assays with structurally analogous inhibitors .
Advanced: What computational approaches predict the compound’s reactivity and stability under varying conditions?
Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular dynamics (MD) simulations to model hydrolysis, oxidation, or photodegradation pathways. Tools like Gaussian or ORCA can predict electron density distributions and reactive sites. Pair computational data with accelerated stability testing (e.g., stress studies at elevated temperatures/pH) to validate degradation products via LC-MS .
Advanced: How should contradictory data on biological activity be analyzed and resolved?
Methodological Answer:
Apply multivariate statistical analysis (e.g., PCA or hierarchical clustering) to identify outliers or batch effects in biological assays. Cross-validate results using orthogonal methods (e.g., in vivo efficacy studies vs. in vitro target engagement assays). Investigate potential confounding factors such as solvent interference (DMSO tolerance thresholds) or metabolite activity via metabolic stability assays .
Advanced: What methodologies optimize heterogeneous reaction conditions for derivatives of this compound?
Methodological Answer:
For heterogeneous catalysis (e.g., palladium-mediated cross-coupling), use high-throughput screening (HTS) platforms to test ligand-metal combinations. Monitor reaction progress in real time using inline FTIR or Raman spectroscopy. Computational feedback loops (e.g., ICReDD’s reaction path search methods) can prioritize experimental conditions by simulating energy barriers and intermediate stability .
Advanced: How can AI-driven tools enhance the design of novel analogs with improved pharmacokinetic profiles?
Methodological Answer:
Integrate generative adversarial networks (GANs) trained on ADMET datasets to predict bioavailability, CYP inhibition, and plasma protein binding. Tools like COMSOL Multiphysics coupled with AI can simulate diffusion kinetics across membrane models. Validate predictions using in silico PK/PD modeling (e.g., GastroPlus) followed by in vivo pharmacokinetic studies in rodent models .
Key Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
